

A Technical Guide to the Chemical and Physical Properties of Urea Phosphate Crystals

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Compound of Interest

Compound Name: Urea phosphate

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the core chemical and physical properties of **urea phosphate** ($\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$) crystals. It includes quantitative data summaries, detailed experimental protocols for synthesis and characterization, and visual diagrams illustrating key processes and relationships. This guide is intended to serve as a foundational resource for professionals utilizing **urea phosphate** in research, chemical synthesis, and drug development contexts.

Chemical Properties

Urea phosphate is an equimolar adduct formed from the reaction of urea and phosphoric acid. [1] Its chemical identity is defined by its molecular formula, acidic nature, and thermal behavior. The compound freely dissociates into urea and phosphoric acid when dissolved in water. [2] The aqueous solution is strongly acidic, a property that makes it useful for cleaning irrigation systems and enhancing nutrient availability in alkaline soils. [1][2] Thermally, **urea phosphate** has limited stability and will decompose upon melting. [1][3]

Table 1: Summary of Chemical Properties

Property	Value	Reference(s)
Molecular Formula	$\text{CO}(\text{NH}_2)_2 \cdot \text{H}_3\text{PO}_4$ (or $\text{CH}_7\text{N}_2\text{O}_5\text{P}$)	[1]
Molecular Weight	158.05 g/mol	[1][4][5]
NPK Formula	17-44-0	[1][2]
Nitrogen (N) Content	~17.7% (Theoretical)	[3][6]
Phosphorus Pentoxide (P_2O_5) Content	~44.9% (Theoretical)	[6][7]
pH (1% aqueous solution)	1.6 - 2.4	[3][6][7][8]
Thermal Stability	Stable up to 120 °C; decomposes upon melting.	[1][3][9]
Enthalpy of Formation	-44 cal/g (from urea and 75% H_3PO_4 at 77°F)	[6]

Physical Properties

Urea phosphate presents as colorless, transparent, or white prismatic crystals.[3][7][10] It is odorless and highly soluble in water, a key characteristic for its applications in agriculture and chemical processes.[1] Its crystal structure is well-defined, belonging to the orthorhombic system, and is characterized by a unique layered arrangement of urea and phosphate groups held together by a complex network of hydrogen bonds.[2][11]

Table 2: Summary of Physical Properties

Property	Value	Reference(s)
Appearance	White, colorless transparent prismatic crystals	[1][3][7][10]
Melting Point	116 - 118 °C (with decomposition)	[1][3][4][5][10]
Density	1.74 - 1.77 g/cm ³	[3][5][6][7]
Crystal System	Orthorhombic	[3][11][12]
Space Group	Pbca	[11]
Solubility in Water	~960 g/L (at 20 °C)	[1]
Solubility in Other Solvents	Soluble in ethanol; Insoluble in ethers, toluene, carbon tetrachloride	[3][7]

Spectroscopic and Thermal Analysis Data

Characterization of **urea phosphate** crystals is routinely performed using X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and thermal analysis methods like TGA and DSC. XRD confirms the crystalline structure, FTIR identifies the functional groups and bonding, and thermal analysis reveals its stability and decomposition profile.

Table 3: Key Spectroscopic and Thermal Analysis Data

Analysis Method	Characteristic Features / Peaks	Reference(s)
X-Ray Diffraction (XRD)	Orthorhombic structure confirmed by comparison with JCPDS No. 44-0815.	[13]
FTIR Spectroscopy	~3650-3200 cm ⁻¹ : -OH valence vibrations (from H ₃ PO ₄ and H-bonds).~1667 cm ⁻¹ : Amide (-NH ₂) band.~993 cm ⁻¹ & ~480 cm ⁻¹ : PO ₄ ³⁻ group vibrations.	[12][14]
TGA / DSC	~117 °C: Endothermic peak (melting) in DSC.>120 °C: Mass loss begins in TGA, indicating decomposition.	[9][12]

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and analysis of **urea phosphate** crystals.

Synthesis of Urea Phosphate Crystals (Wet Process)

This protocol describes a common laboratory-scale synthesis based on the reaction of phosphoric acid and urea.[9][13]

- **Reactant Preparation:** Prepare stoichiometric (1:1 molar ratio) amounts of phosphoric acid (e.g., 50-85% H₃PO₄) and solid urea.
- **Reaction:** In a suitable reaction vessel equipped with a magnetic stirrer, add the phosphoric acid. Gently heat the acid to approximately 50-60 °C to facilitate the dissolution of urea.[15]
- **Mixing:** While stirring, slowly add the solid urea to the preheated phosphoric acid. The reaction is exothermic, and the temperature may rise.[16] Continue stirring for a set duration, typically 60-90 minutes, to ensure the reaction is complete.[13]

- Crystallization: After the reaction period, cool the mixture to induce crystallization. This can be done by allowing it to cool to room temperature or by using a controlled cooling bath set to 10-20 °C.[9]
- Isolation: Collect the precipitated **urea phosphate** crystals by vacuum filtration using a Büchner funnel.
- Drying: Wash the crystals with a small amount of cold distilled water to remove any remaining mother liquor. Dry the crystals in a desiccator or in an oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]

Characterization by X-Ray Diffraction (XRD)

This protocol outlines the general procedure for obtaining an XRD pattern to confirm the crystal structure.[17][18]

- Sample Preparation: Finely grind a small sample of the dried **urea phosphate** crystals into a homogenous powder using an agate mortar and pestle.
- Mounting: Mount the powder onto a sample holder. Ensure a flat, uniform surface for analysis.
- Data Acquisition: Place the sample holder into the X-ray diffractometer. Set the instrument to use Cu K α radiation ($\lambda \approx 1.54 \text{ \AA}$).
- Scanning: Perform a scan over a 2θ range appropriate for identifying the primary diffraction peaks (e.g., 10° to 60°). Use a step size of $\sim 0.05^\circ$ and a dwell time of ~ 1 second per step. [17]
- Analysis: Process the resulting diffractogram to identify the peak positions (2θ values). Compare these peaks with a standard reference pattern for **urea phosphate** (e.g., JCPDS file no. 44-0815) to confirm the phase identity.[13]

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is used to identify the functional groups present in the **urea phosphate** crystal.[\[9\]](#)
[\[14\]](#)

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the finely ground sample (~1-2 mg) with dry potassium bromide (~100-200 mg). Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Perform a background scan with an empty sample compartment (or just the KBr pellet) to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Place the sample pellet in the spectrometer's sample holder and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
- **Analysis:** Analyze the resulting spectrum, identifying the characteristic absorption bands for O-H, N-H, C=O, and P-O functional groups to confirm the compound's structure.

Characterization by Thermal Analysis (TGA/DSC)

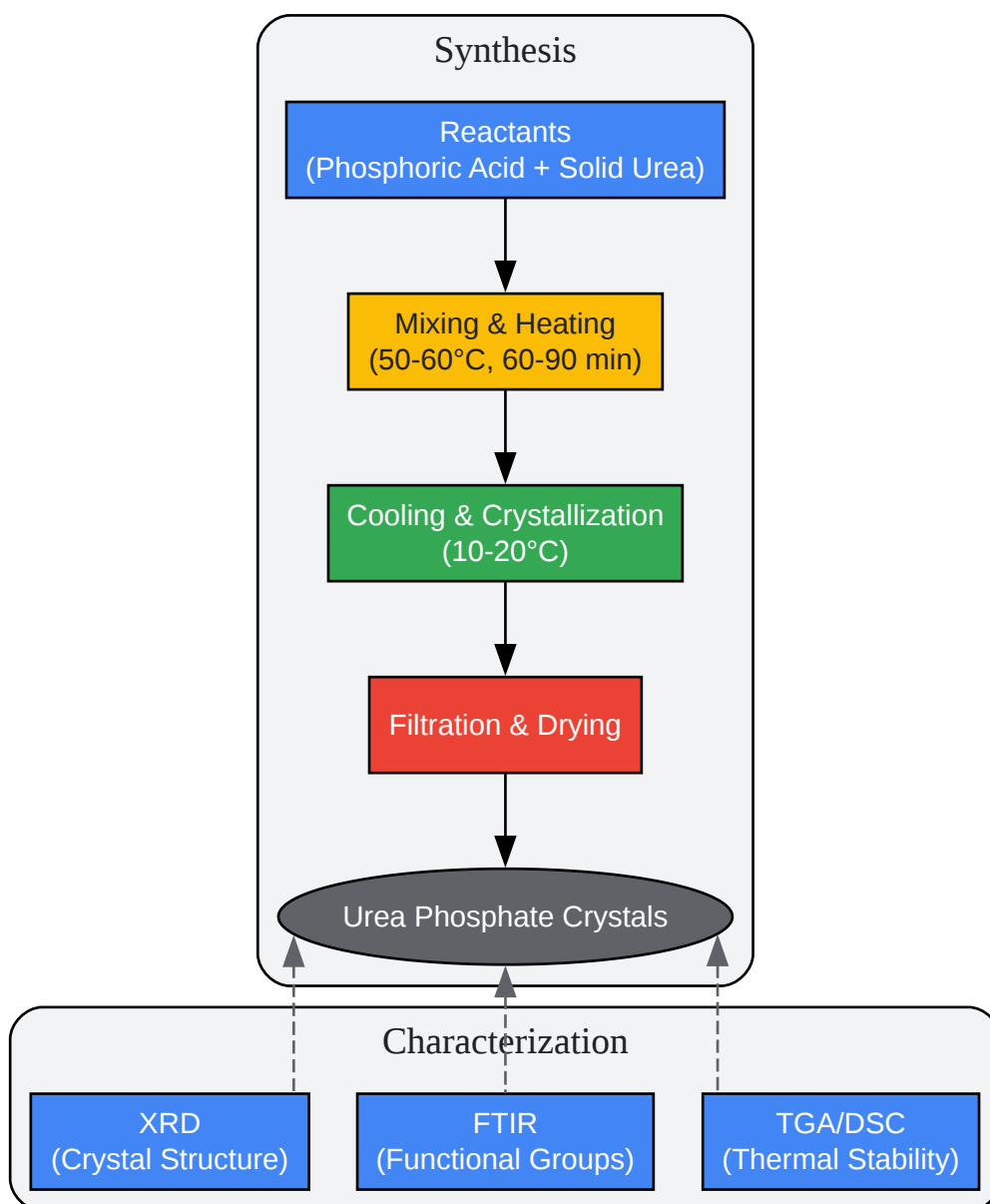
This protocol determines the thermal stability and decomposition profile of the crystals.[\[19\]](#)

- **Sample Preparation:** Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., aluminum or alumina).
- **Instrument Setup:** Place the sample crucible and an empty reference crucible into the simultaneous thermal analyzer.
- **Heating Program:** Heat the sample under a controlled atmosphere (e.g., nitrogen or air flow) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 300 °C).
- **Data Analysis:** Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages. Analyze the DSC curve to identify the melting point (endothermic peak) and any exothermic decomposition events.

Visualizations of Processes and Relationships

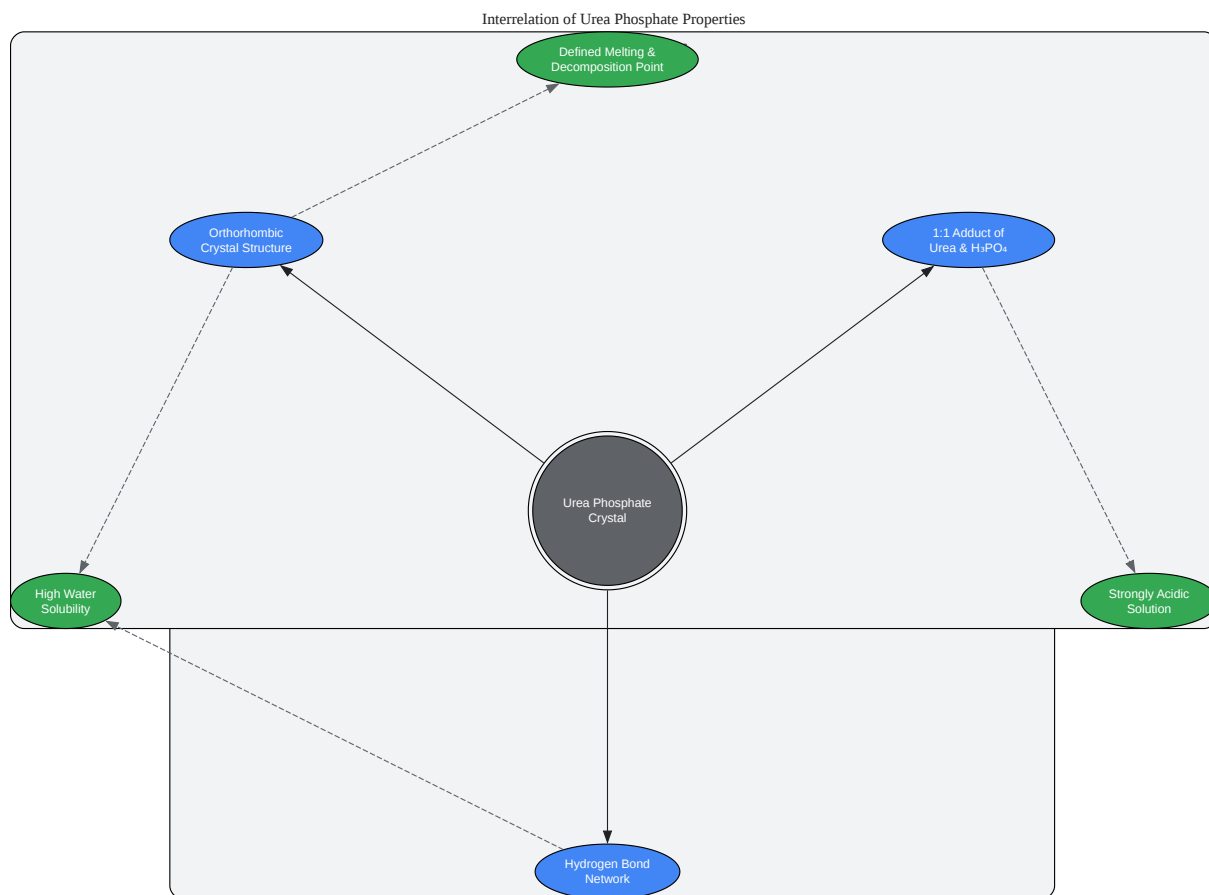
The following diagrams illustrate the synthesis workflow, the interplay of properties, and the conceptual role of the urea moiety in a drug development context.

Synthesis and Characterization Workflow for Urea Phosphate

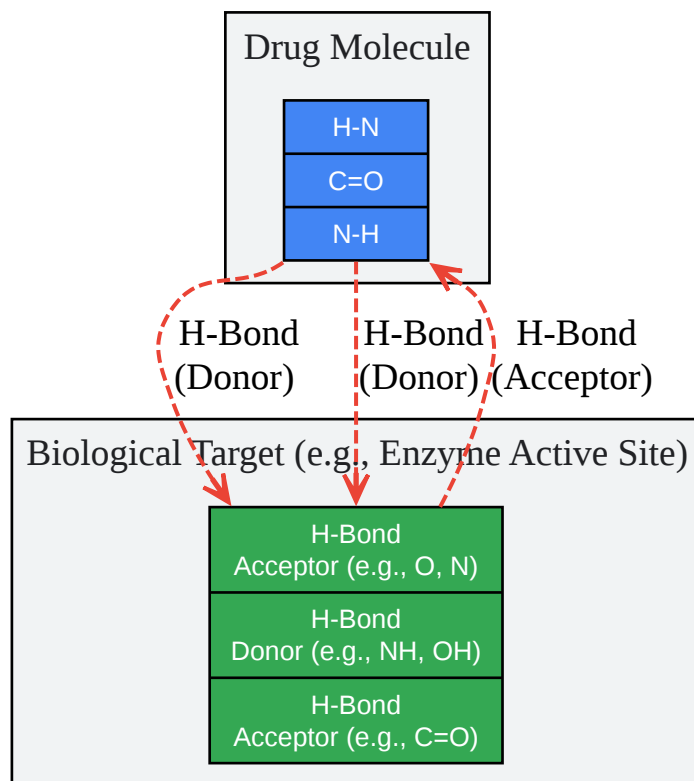


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Caption: A flowchart of the wet synthesis process and subsequent analytical characterization.



Conceptual Role of Urea Moiety in Drug-Target Binding



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